This compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-b]pyridine derivative. Such compounds are known for their diverse biological activities and serve as important intermediates in organic synthesis .
The synthesis of 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be described as follows:
The structural complexity contributes to its unique chemical properties and potential interactions with biological targets. Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically used to confirm the structure .
The compound can undergo various chemical reactions including:
These reactions are essential for modifying the compound's structure to enhance its biological activity or chemical reactivity .
The mechanism of action of 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors:
The physical and chemical properties of 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
The applications of 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid span multiple scientific fields:
The compound 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is named according to IUPAC substitutive nomenclature rules. The core structure is the bicyclic system 1H-pyrazolo[3,4-b]pyridine, where:
Pharmaceutical naming conventions simplify this as "1,3-dimethyl-6-(1-methylpyrazol-4-yl)pyrazolopyridine-4-carboxylic acid", omitting tautomer descriptors and ring fusion notation for brevity in patent literature [7] [8].
Table 1: Nomenclature Breakdown
Component | Description |
---|---|
Parent Heterocycle | 1H-Pyrazolo[3,4-b]pyridine (bicyclic system) |
Core Substituents | 1-Methyl (N1), 3-methyl (C3), 4-carboxylic acid (C4) |
C6 Substituent | 1-Methyl-1H-pyrazol-4-yl (aromatic heterocycle) |
Molecular Formula | C₁₅H₁₅N₅O₂ (MW: 271.28 g/mol) [2] [3] |
This compound belongs to the pyrazolopyridine carboxylic acid superfamily, characterized by:
This scaffold ranks among the top 5% of pyrazolopyridines in structural complexity due to its tricyclic hybridization (pyrazolopyridine + pyrazole) [7].
The compound’s architecture optimizes kinase inhibition through strategic spatial and electronic features:
Table 2: Scaffold Comparison with Canonical Kinase Inhibitors
Scaffold | Molecular Weight (g/mol) | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds | Aromatic Rings |
---|---|---|---|---|---|
1,3-Dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [2] [6] | 271.28 | 6 (N,O atoms) | 1 (COOH) | 3 | 3 (bicyclic core + pyrazole) |
Purine (e.g., ATP) | 120.11 | 5 | 2 | 2 | 2 |
Quinazoline (e.g., Gefitinib) | 446.90 | 8 | 1 | 7 | 4 |
2-Aminopyrimidine (e.g., Imatinib) | 589.60 | 9 | 3 | 7 | 3 |
Key advantages include:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0